

Muvalaplin drug interactions profile

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Compound Focus: Muvalaplin

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The following table consolidates the key findings from clinical studies regarding **muvalaplin's** potential for interactions.

Aspect	Findings from Clinical Trials	Source / Trial
Direct Drug-Drug Interactions	No specific drug-drug interaction studies reported in the available literature.	-
Effect on Other Lipid Parameters	No significant changes observed in LDL-C, total cholesterol, HDL-C, triglycerides, or apoB100 levels compared to placebo.	Phase 1 Trial [1] [2]
Effect on Thrombotic/Fibrinolytic Pathways	No clinically significant changes observed in plasminogen levels or activity . This suggests a low risk of interaction with drugs affecting coagulation.	Phase 1 Trial [1] [3]
Effect on Inflammation	No change observed in high-sensitivity C-reactive protein (hs-CRP) levels.	Phase 2 Trial [4] [3]
Concomitant Medication Use	In a Phase 2 trial, nearly all participants were on statins, about half on ezetimibe, and over 80% on antithrombotic	Phase 2 Trial [3]

Aspect	Findings from Clinical Trials	Source / Trial
	agents. Muvalaplin was effective and well-tolerated in this context.	

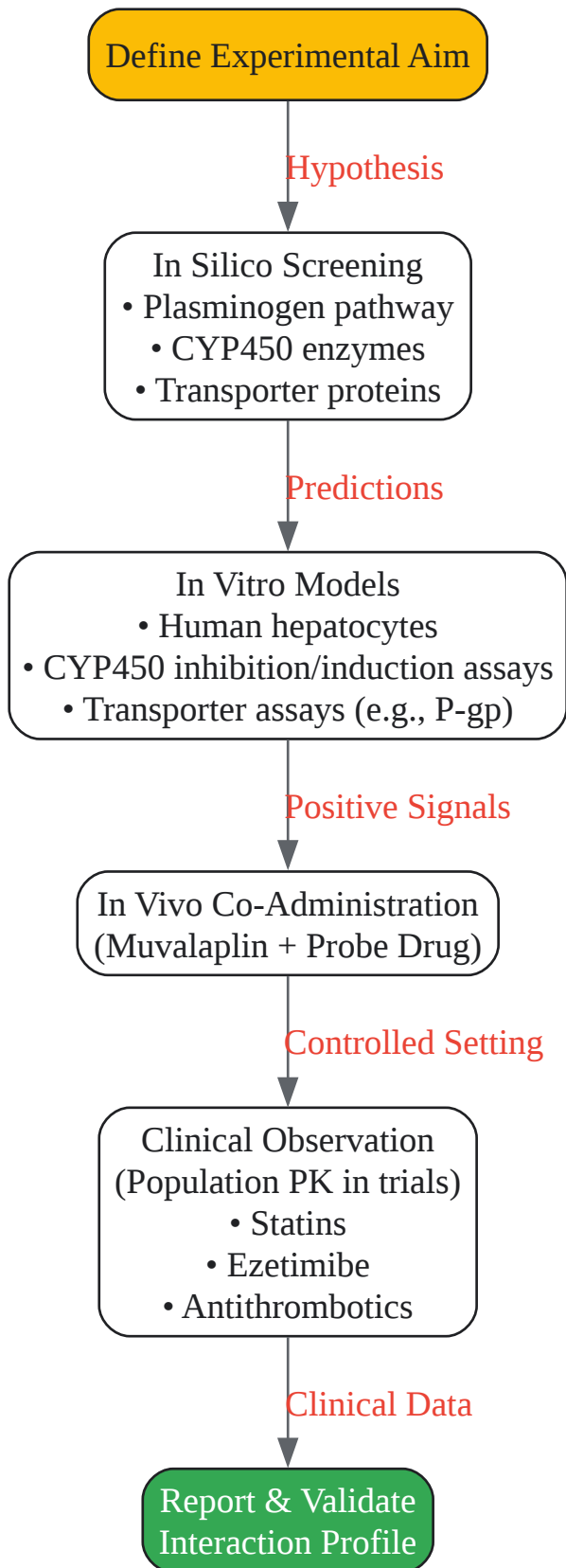
Pharmacokinetic and Mechanistic Considerations for Experiments

While direct interaction data is limited, the drug's known mechanism and pharmacokinetic properties provide a framework for experimental planning.

- **Mechanism of Action (MoA): Muvalaplin** is a first-in-class, oral small-molecule inhibitor that blocks the association between apolipoprotein(a) and apolipoprotein B-100, thereby inhibiting the formation of lipoprotein(a) (Lp(a)) in the liver [1] [3] [5]. Its target is highly specific to the Lp(a) assembly process.
- **Specificity and Off-Target Concerns:** A key design goal was to avoid interaction with plasminogen, a protein with high structural homology to apo(a). Clinical data confirms **no modulation of plasminogen activity** in humans, indicating high specificity and reducing theoretical concerns about interactions with thrombolytic or anticoagulant drugs [1] [3].
- **Pharmacokinetic (PK) Profile:** The half-life of **muvalaplin** increases with dose, ranging from **70 to 414 hours** [1] [2]. This suggests the potential for a once-daily dosing regimen and indicates that the drug and its metabolites may be present in the system for an extended period. This long half-life is a critical factor to consider in the design of interaction studies.

Proposed Experimental Pathway for Interaction Studies

For researchers aiming to investigate **muvalaplin's** drug interaction potential, the following workflow outlines a systematic approach. The diagram below maps the key stages of this experimental process.



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Frequently Asked Questions (FAQs) for Researchers

Q1: Have any drug interactions been observed in ongoing clinical trials with muvalaplin? As of the latest data from the Phase 2 trial published in early 2025, **no direct drug interactions have been reported**. The drug was effective at lowering Lp(a) in patients who were concurrently taking statins, ezetimibe, and various antithrombotic agents, with no noted tolerability concerns [3].

Q2: Does muvalaplin require therapeutic drug monitoring due to interaction risks? Currently, there is no evidence to suggest that therapeutic drug monitoring is necessary. However, given its long and dose-dependent half-life (70-414 hours) [1], this should be a consideration in the design of long-term safety and interaction studies.

Q3: Are there any known lab assay interferences caused by muvalaplin? Yes, this is an important technical note. Traditional apolipoprotein(a)-based immunoassays may **underestimate** the efficacy of **muvalaplin** because they measure both particle-bound and freely circulating apo(a). The drug works by binding to apo(a), which can interfere with these assays. For accurate measurement of Lp(a) levels during **muvalaplin** treatment, a novel immunoassay that is insensitive to this binding is required [3].

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